17alpha-Estradiol-2,4-D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17alpha-Estradiol-2,4-D2 is a deuterated compound of 17alpha-Estradiol. It is an endogenous estrogen receptor ligand with high affinity for estrogen receptors ERα and ERβ . This compound is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of 17alpha-Estradiol-2,4-D2 involves the incorporation of deuterium atoms into the 17alpha-Estradiol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods typically involve the use of high-purity deuterium sources and controlled reaction conditions to ensure the selective incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
17alpha-Estradiol-2,4-D2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .
Wissenschaftliche Forschungsanwendungen
17alpha-Estradiol-2,4-D2 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and analysis of estrogenic compounds.
Biology: The compound is employed in studies investigating the binding affinity and activity of estrogen receptors in various biological systems.
Medicine: Research on this compound includes its potential therapeutic effects in conditions such as hormone replacement therapy and its role in modulating inflammatory responses
Wirkmechanismus
The mechanism of action of 17alpha-Estradiol-2,4-D2 involves its binding to estrogen receptors ERα and ERβ. This binding triggers a cascade of molecular events, including the activation of transcription factors and the modulation of gene expression. The compound’s effects are mediated through various signaling pathways, including the estrogen receptor signaling pathway and the NFκB pathway, which are involved in regulating inflammation and cellular responses .
Vergleich Mit ähnlichen Verbindungen
17alpha-Estradiol-2,4-D2 is unique due to its deuterium incorporation, which can enhance its stability and alter its metabolic profile compared to non-deuterated analogs. Similar compounds include:
17alpha-Estradiol: The non-deuterated form with similar estrogenic activity but different metabolic properties.
17beta-Estradiol: Another estrogenic compound with higher biological activity and different receptor binding affinities.
Estrone: A less potent estrogenic compound with distinct metabolic and biological effects
Eigenschaften
Molekularformel |
C18H24O2 |
---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i3D,10D |
InChI-Schlüssel |
VOXZDWNPVJITMN-BHOSFUFTSA-N |
Isomerische SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)C(=C1O)[2H] |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.